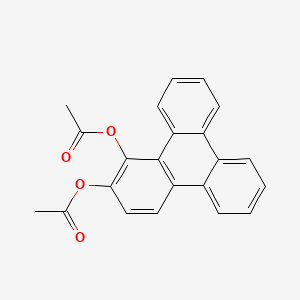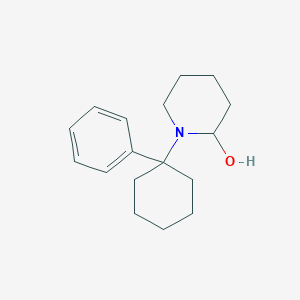
1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one is an organic compound with the molecular formula C18H16FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both benzoyl and fluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one typically involves the reaction of piperidin-4-one with benzoyl chloride and 4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-fluorobenzoyl)piperidine: Similar structure but with a bromine atom instead of a benzoyl group.
4-Piperidinone, 1-benzoyl-: Lacks the fluorobenzoyl group.
1-(4-(trifluoromethyl)benzyl)piperidin-4-one: Contains a trifluoromethyl group instead of a fluorobenzoyl group.
Uniqueness
1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one is unique due to the presence of both benzoyl and fluorobenzoyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
87642-27-1 |
|---|---|
Molecular Formula |
C19H16FNO3 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-benzoyl-3-(4-fluorobenzoyl)piperidin-4-one |
InChI |
InChI=1S/C19H16FNO3/c20-15-8-6-13(7-9-15)18(23)16-12-21(11-10-17(16)22)19(24)14-4-2-1-3-5-14/h1-9,16H,10-12H2 |
InChI Key |
PXLPTOXBRZIISC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)


![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)


